molecular formula C16H12N4 B1620796 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole CAS No. 60492-61-7

1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole

Cat. No. B1620796
CAS RN: 60492-61-7
M. Wt: 260.29 g/mol
InChI Key: NWJYQSXFBAIQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole”, also known as DPP, is a heterocyclic compound. It has gained increasing attention in recent years due to its potential applications in various fields of research and industry. New derivatives of heterocyclic bearing pyrazole moiety were synthesized via green synthesis methods .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular formula of “1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole” is C16H12N4 . The molecular weight is 260.29 g/mol .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This strategy involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods, including condensation reactions that demonstrate the compound's versatility in organic synthesis. For instance, Akbas et al. (2017) detailed the synthesis of 3,5-diphenyl-1H-pyrazole using dibenzoylmethane and thiosemicarbazide, highlighting the compound's structural confirmation via spectroscopic methods and density functional theory (DFT) calculations (Akbas et al., 2017).

  • Vibrational Spectroscopy and Molecular Structure : Research by Demir et al. (2016) on the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole provided insights into the compound's stability, hyperconjugative interactions, and intramolecular charge transfer, underlined by DFT-B3LYP methods (Demir et al., 2016).

Biological and Pharmacological Activities

  • Antibacterial and Antioxidant Activities : Golea Lynda (2021) investigated derivatives containing pyrazole moieties, elucidating their moderate antibacterial and antioxidant activities. This study emphasizes the biological relevance of pyrazole derivatives in combating microbial infections and oxidative stress (Golea Lynda, 2021).

  • Anti-inflammatory and Antimicrobial Agents : A study on pyrazole chalcones by Bandgar et al. (2009) revealed their potential as anti-inflammatory, antioxidant, and antimicrobial agents, showcasing the compound's multifaceted biological applications (Bandgar et al., 2009).

Material Science and Light Emission

  • Organic Light Emitting Diodes (OLEDs) : Research by Lu et al. (2000) on pyrazoline derivatives demonstrated their utility as blue light-emitting materials for OLEDs, contributing to advances in display and lighting technologies (Lu et al., 2000).

Computational Studies and Theoretical Analysis

  • Molecular Docking and DFT Studies : Investigations include DFT and molecular docking analyses to predict the interaction mechanisms and stability of pyrazole derivatives, offering a computational perspective on their chemical and biological properties (Pillai et al., 2017).

properties

IUPAC Name

3,6-diphenyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c1-3-7-11(8-4-1)13-15-16(20-17-13)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJYQSXFBAIQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2NN=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376224
Record name 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole

CAS RN

60492-61-7
Record name 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Reactant of Route 3
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Reactant of Route 4
Reactant of Route 4
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Reactant of Route 5
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
Reactant of Route 6
1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.